N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The research into compounds structurally related to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide focuses on their synthesis and the exploration of their chemical reactions. For example, a study detailed the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, showcasing the compound's role in facilitating the creation of novel heterocycles (R. Zaki, A. El-Dean, & S. M. Radwan, 2014). Similarly, the development of tetrasubstituted unsymmetrical 1,4-enediones via copper-promoted autotandem catalysis demonstrates the compound's utility in innovative organic synthesis techniques (Yan Yang et al., 2013).
Potential Biological Activities
The synthesis of diaryl dihydropyrazole-3-carboxamides related to the compound of interest has been explored for potential anti-obesity activities linked to CB1 receptor antagonism. This research signifies the compound's application in developing therapeutics targeting metabolic disorders (Brijesh Kumar Srivastava et al., 2007). Another example is the efficient asymmetric synthesis of related compounds for the treatment of human papillomavirus infections, highlighting its application in antiviral drug development (Sharon D. Boggs et al., 2007).
Molecular Interaction Studies
The compound's analogues have been studied for their molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. These studies provide insights into the structural requirements for receptor binding and antagonist activity (J. Shim et al., 2002).
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c18-13(16-3-7-20-8-4-16)15-11-9-14-17(10-11)12-1-5-19-6-2-12/h9-10,12H,1-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZKJYIEOPLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.